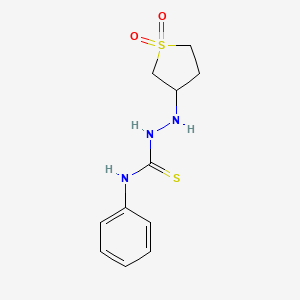
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
作用機序
The mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways involved in inflammation and cancer growth. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate caspase-3, a protein involved in apoptosis.
Biochemical and Physiological Effects:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has also been found to have antioxidant properties, reducing oxidative stress and protecting cells from damage. Additionally, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for future research. It has been found to have unique biochemical and physiological effects, making it a potential treatment for a variety of diseases. However, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide also has limitations for lab experiments. It is a complex compound that requires specialized equipment and techniques for synthesis and analysis. Additionally, the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is not fully understood, making it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide. One area of research is to further investigate the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide and its effects on specific enzymes and pathways involved in inflammation and cancer growth. Another area of research is to explore the potential applications of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, research could focus on optimizing the synthesis and analysis of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide to improve its efficacy and reduce its limitations for lab experiments.
Conclusion:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential treatment for a variety of diseases. Further research is needed to fully understand the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide and its potential applications in the treatment of various diseases.
合成法
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminothiophene with ethyl chloroformate to produce 2-(ethoxycarbonyl)thiophene. The second step involves the reaction of 2-(ethoxycarbonyl)thiophene with hydrazine hydrate to produce 2-(1,1-dioxidotetrahydro-3-thienyl)hydrazine. The final step involves the reaction of 2-(1,1-dioxidotetrahydro-3-thienyl)hydrazine with phenyl isothiocyanate to produce 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide.
科学的研究の応用
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to have potential applications in the field of medicine due to its unique biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
1-[(1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c15-18(16)7-6-10(8-18)13-14-11(17)12-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHNWCIVAAJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)


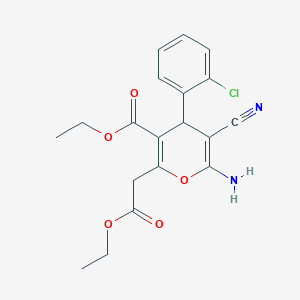
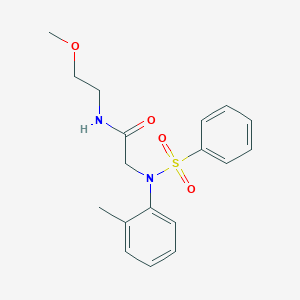
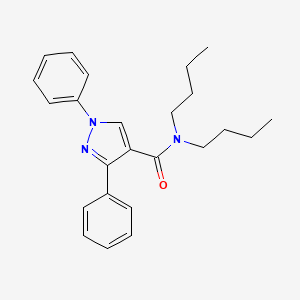
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)
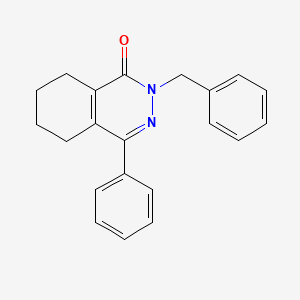
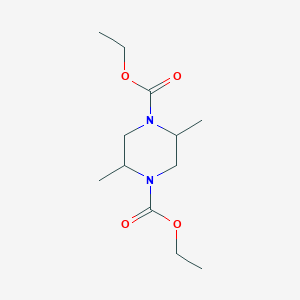
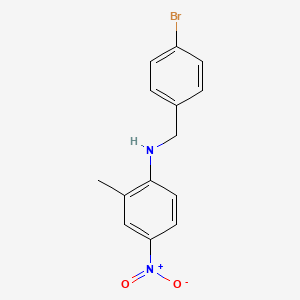
![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)
![1-ethyl-3-methyl-8-{4-[methyl(phenyl)amino]benzyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5184201.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]-2-propanol](/img/structure/B5184206.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B5184215.png)